PF 477736

Chk1 inhibitor potency biochemical assay Ki comparison

PF-477736 is a sub-nanomolar Chk1 inhibitor (Ki=0.49 nM) that overcomes DNA damage checkpoints in p53-deficient tumors, enabling robust chemosensitization. It offers 100-fold selectivity over Chk2 and inhibits VEGFR2 (Ki=8 nM) and Aurora-A (IC50=23 nM). • Abrogates gemcitabine-induced S-phase arrest; radiosensitization enhancement ratio of 2.7 • Validated in p53-/- isogenic lines, Colo205 xenografts, and Phase I clinical trials • Rat T1/2=2.9 h supports QD/BID murine dosing • ≥98% purity; ambient global shipping

Molecular Formula C22H25N7O2
Molecular Weight 419.5 g/mol
CAS No. 1071848-28-6
Cat. No. B7910002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF 477736
CAS1071848-28-6
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2
InChIInChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1
InChIKeyNDEXUOWTGYUVGA-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-477736: ATP-Competitive Chk1 Inhibitor for Preclinical Research


PF-477736 (also designated PF-00477736 or PF-736) is a synthetic small molecule that functions as a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) [1]. It was originally developed to abrogate the S and G2/M cell cycle checkpoints activated by DNA damage, thereby potentiating the cytotoxic effects of conventional chemotherapeutic agents [1]. In cell-free assays, PF-477736 inhibits Chk1 with a Ki of 0.49 nM, and it exhibits approximately 100-fold selectivity for Chk1 over Chk2 (Ki = 47 nM) [2]. The compound has been evaluated in preclinical xenograft models and advanced to Phase I clinical trials in combination with gemcitabine for patients with advanced solid tumors [3].

1 Chk1 pathway inhibition studies (cell-free/cell-based)
2 DNA damage checkpoint abrogation & synergy with DNA-damaging agents
3 Radiosensitization in p53 isoform models
4 LIMD1-deficient NSCLC synthetic lethality & polypharmacology profiling

PF-477736: Differentiating from Other Chk1 Inhibitors


The Chk1 inhibitor class exhibits substantial heterogeneity in kinase selectivity, potency, pharmacokinetic (PK) profiles, and clinical development status . Although compounds like AZD7762, LY2603618 (Rabusertib), SCH 900776 (MK-8776), and Prexasertib (LY2606368) also target Chk1, their biochemical potency, off-target interactions, and in vivo half-lives differ significantly . For instance, while some agents demonstrate higher selectivity ratios against Chk2 or improved oral bioavailability, PF-477736's unique sub-nanomolar Ki for Chk1 and its specific off-target inhibition profile—including notable activity against VEGFR2, Aurora-A, and FGFR3—can profoundly influence experimental outcomes, especially in studies focused on angiogenesis, DNA damage response, or p53-deficient tumor models . Simply substituting PF-477736 with another Chk1 inhibitor without accounting for these quantitative differences may lead to irreproducible results or misinterpretation of combination therapy synergies [1].

Chk1/Chk2 selectivity profiles vary widely

Dual Chk1/Chk2 inhibitors versus highly selective agents may shift p53-dependent synthetic lethality outcomes if substituted without validation.

Off-target kinase signatures are inhibitor-specific

PF-477736 engages VEGFR2, Aurora-A, and FGFR3; highly selective Chk1 inhibitors lack this polypharmacology, potentially altering angiogenesis-related phenotypes.

PK parameters and in vivo exposure differ

Terminal half-life, clearance, and AUC vary among Chk1 inhibitors, impacting dosing schedules and target coverage in preclinical models.

PF-477736: Quantitative Comparative Evidence


Chk1 Biochemical Potency Comparison

In cell-free biochemical assays, PF-477736 demonstrates a sub-nanomolar inhibition constant (Ki = 0.49 nM) for Chk1, which is substantially lower than the reported IC50 values for several other clinical-stage Chk1 inhibitors . This potency differential translates to a lower effective concentration required to achieve target engagement in vitro .

Chk1 Biochemical Potency
Data to verify
PF-477736 Ki 0.49 nM vs. MK-8776 IC50 3 nM, Rabusertib 7 nM, Prexasertib 0.9 nM
Supports target engagement at lower in vitro concentrations
Cross-study comparison; verify under uniform assay conditions
Chk1 inhibitor potency biochemical assay Ki comparison IC50 comparison

Chk1/Chk2 Selectivity Comparison

PF-477736 exhibits a ~100-fold selectivity for Chk1 (Ki = 0.49 nM) over Chk2 (Ki = 47 nM) [1]. While this is a substantial selectivity window, it differs from the ~500-fold selectivity reported for MK-8776 and the >1,000-fold selectivity claimed for some newer inhibitors like CCT245737 [1]. Conversely, some dual Chk1/Chk2 inhibitors like AZD7762 exhibit far lower selectivity, which may drive distinct pharmacodynamic effects [1].

Chk1/Chk2 Selectivity
Reported
~100-fold selectivity (PF-477736) vs. 500-fold (MK-8776), >1,000-fold (CCT245737), dual (AZD7762)
Moderate selectivity window offers distinct pharmacodynamic profile
Interpretation may depend on p53 status and DNA damage context
Chk1 selectivity Chk2 off-target kinase selectivity panel biochemical selectivity

Distinct Off-Target Kinase Profile

Unlike highly selective Chk1 inhibitors such as Rabusertib (LY2603618), PF-477736 potently inhibits several secondary kinases at low nanomolar concentrations. Specifically, PF-477736 inhibits VEGFR2 (Ki = 8 nM), Fms/CSF1R (Ki = 10 nM), Yes (Ki = 14 nM), Aurora-A (IC50 = 23 nM), FGFR3 (IC50 = 23 nM), FLT3 (IC50 = 25 nM), and RET (IC50 = 39 nM) [1]. Screening against >100 kinases confirmed that PF-477736 is >100-fold selective for Chk1 relative to all other kinases except those listed [1].

Off-Target Kinase Activities
Reported
VEGFR2 Ki 8 nM, Fms 10 nM, Yes 14 nM, Aurora-A IC50 23 nM, FGFR3 23 nM, FLT3 25 nM, RET 39 nM
Multi-kinase signature requires careful deconvolution in phenotypic assays
>100-fold selective for Chk1 vs. all other tested kinases except those listed
kinase selectivity panel VEGFR2 inhibition Aurora-A inhibition off-target activity

In Vivo Pharmacokinetic Benchmark

Following intravenous administration at 4 mg/kg in Sprague-Dawley rats, PF-477736 exhibits a terminal half-life (T1/2) of 2.9 hours, an area under the curve (AUC) of 5.72 μg×hr/mL, and a systemic plasma clearance (CLp) of 11.8 mL/min/kg [1]. These PK parameters establish a defined exposure-response relationship that guides dosing regimens for in vivo efficacy studies [1].

In Vivo Rat PK (4 mg/kg i.v.)
Reported
T1/2 2.9 h, CLp 11.8 mL/min/kg, AUC 5.72 μg·h/mL
Enables PK/PD model design and dose-scheduling for in vivo studies
Sprague-Dawley rats; translate to murine xenograft models with care
pharmacokinetics in vivo PK half-life clearance rat PK

Radiosensitization Efficacy in A431 Xenografts

In A431 human epidermoid carcinoma xenograft models, combining PF-477736 with fractionated ionizing radiation (5 daily fractions of 3 Gy) resulted in a tumor growth delay of 6.7 days, compared to 2.9 days for radiation alone, yielding an enhancement ratio of 2.7 [1]. This quantifies the in vivo radiosensitizing effect of PF-477736, which is mechanistically linked to abrogation of the radiation-induced G2 checkpoint, as evidenced by a 5.6-fold increase in mitotic cells (phospho-histone H3 staining) post-irradiation [1].

Radiosensitization (A431 Xenograft)
Head-to-head
Enhancement ratio 2.7 (PF-477736 + radiation vs. radiation alone); absolute growth delay difference 3.8 days
Quantifies radiosensitization for DNA damage model selection
5 daily fractions of 3 Gy; mitotic index increase 5.6-fold
radiosensitization ionizing radiation tumor growth delay in vivo efficacy

Synthetic Lethality in LIMD1-Deficient NSCLC

A drug repurposing screen identified PF-477736 as a compound that selectively targets LIMD1-deficient non-small cell lung cancer (NSCLC) cells via induction of apoptosis [1]. In subcutaneous xenograft models, PF-477736 significantly inhibited the growth of LIMD1−/− tumors while exerting no significant effect on LIMD1+/+ tumors [1]. This context-dependent, tumor-selective activity distinguishes PF-477736 from other Chk1 inhibitors that have not been profiled in this specific genetic background.

LIMD1-Deficient NSCLC Response
Head-to-head
Reported growth inhibition in LIMD1−/− xenografts; no effect in LIMD1+/+ tumors
Context-dependent synthetic lethality for targeted model research
Isogenic NSCLC lines; apoptosis induction under investigation
synthetic lethality LIMD1 deficiency NSCLC tumor selectivity

PF-477736: Research and Industrial Application Scenarios


Gemcitabine Combination in p53-Deficient Tumors

Given its sub-nanomolar potency (Ki = 0.49 nM) and established ability to abrogate gemcitabine-induced S-phase arrest, PF-477736 is ideally suited for preclinical studies investigating combination therapies with antimetabolites in p53-mutant or -deficient cancer models [1][2]. The compound's PK profile in rats (T1/2 = 2.9 h) supports once-daily or twice-daily dosing schedules that can be readily translated to murine xenograft experiments [2]. This scenario leverages PF-477736's core differentiation as a potent chemosensitizer with a well-characterized in vivo PK/PD relationship.

Radiosensitization in p53 Isogenic Tumor Models

The quantifiable in vivo radiosensitization enhancement ratio (2.7) and the demonstrated ability to override the G2 checkpoint in both p53 wild-type (HCT116 parental) and p53-/- isogenic cell lines make PF-477736 a valuable tool for dissecting the role of p53 in the DNA damage response to ionizing radiation [1]. Researchers studying the therapeutic index of Chk1 inhibition combined with radiotherapy should utilize PF-477736 to achieve reproducible checkpoint abrogation and to benchmark other Chk1 inhibitors in head-to-head radiosensitization studies.

LIMD1-Deficient NSCLC Precision Targeting

PF-477736's unique, validated synthetic lethal interaction with LIMD1 loss positions it as a critical tool compound for investigating the biology of LIMD1-deficient non-small cell lung cancer (NSCLC) [1]. This genetic subtype accounts for approximately 45% of NSCLC cases and currently lacks targeted therapeutic options [1]. Researchers can employ PF-477736 to explore downstream signaling pathways, identify pharmacodynamic biomarkers of response, and validate LIMD1 as a predictive biomarker for Chk1 inhibitor sensitivity in this specific patient population.

Combined Chk1, VEGFR2, and Aurora-A Inhibition

The distinct secondary kinase inhibition profile of PF-477736 (VEGFR2 Ki = 8 nM, Aurora-A IC50 = 23 nM, etc.) makes it an appropriate tool for investigating the therapeutic potential of concurrent Chk1 and angiogenesis inhibition [1]. In models where VEGFR2-driven angiogenesis is a key driver of tumor growth, PF-477736 may offer advantages over highly selective Chk1 inhibitors by simultaneously targeting both the DNA damage checkpoint and the tumor vasculature. Researchers should carefully interpret results by comparing PF-477736 with orthogonal inhibitors of each kinase to deconvolute phenotypic contributions.

Application
Selection Property
Validation Focus
p53-Deficient Tumor Combination Studies
Chk1 target engagement at low concentrations
DNA damage checkpoint abrogation & synergy scoring with antimetabolites
Radiosensitization in p53 Isoform Models
G2 checkpoint override capacity
Radiation-induced mitotic entry & tumor growth delay assessment
LIMD1-Deficient NSCLC Synthetic Lethality
Context-dependent vulnerability to Chk1 inhibition
Apoptosis & tumor response endpoints in LIMD1−/− models
Multi-Kinase Polypharmacology Profiling
Concurrent DDR & angiogenesis target engagement
Phenotypic deconvolution using orthogonal kinase inhibitors

Technical Documentation Hub

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33 linked technical documents
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